7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Beschreibung
Historical Context and Discovery
The development of 7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine emerged from the broader historical progression of azaindole chemistry, which has evolved significantly since the foundational work on pyrrolopyridine systems. The compound was first documented in chemical databases in 2011, as evidenced by its initial creation date of October 30, 2011, in PubChem records. This relatively recent discovery reflects the contemporary focus on developing halogenated heterocyclic compounds for specialized applications in drug discovery and chemical biology.
The historical development of pyrrolopyridine chemistry can be traced through several key synthetic methodologies that enabled the construction of such complex bicyclic systems. Early approaches to azaindole synthesis involved metal-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, which was first reported by Sonogashira in 1975 and later adapted for azaindole synthesis. These foundational methods established the framework for creating the pyrrolopyridine core structure that characterizes this compound.
The specific dual halogenation pattern observed in this compound represents a more recent advancement in synthetic chemistry, reflecting modern understanding of how halogen substituents can modulate molecular properties. The incorporation of both chlorine at the 7-position and fluorine at the 6-position demonstrates sophisticated regioselectivity control that has become achievable through contemporary synthetic methodologies.
The compound's recognition and documentation in major chemical databases, including its assignment of Chemical Abstracts Service number 1190312-44-7, marks its formal entry into the chemical literature and acknowledges its potential significance for research applications. The most recent database modifications, extending to May 24, 2025, indicate ongoing interest and research activity surrounding this compound.
Classification within Azaindole Chemistry
This compound belongs to the azaindole family, specifically classified as a 4-azaindole derivative due to the nitrogen atom's position within the fused ring system. This classification places the compound within a broader category of bioisosteric structures that serve as important pharmacophores in medicinal chemistry research.
The azaindole framework, characterized by the fusion of pyrrole and pyridine rings, represents one of the most significant heterocyclic scaffolds in contemporary drug discovery. These compounds are structurally bioisosteric to ubiquitously appearing indoles found in biological materials, natural products, and pharmaceuticals, making them valuable templates for drug development initiatives.
Within the pyrrolopyridine classification system, this compound specifically belongs to the 1H-pyrrolo[3,2-b]pyridine isomer family. This particular fusion pattern, where the pyridine nitrogen occupies the 4-position relative to the pyrrole nitrogen, distinguishes it from other pyrrolopyridine isomers such as 1H-pyrrolo[2,3-b]pyridine derivatives.
The dual halogenation pattern further refines the compound's classification within halogenated azaindoles. The presence of both chlorine and fluorine substituents creates a unique electronic environment that influences the compound's reactivity and potential biological activity. This substitution pattern represents a sophisticated approach to modulating the electronic properties of the azaindole core, as halogens can significantly impact molecular polarity, lipophilicity, and metabolic stability.
The systematic classification of this compound can be represented in the following hierarchical structure:
| Classification Level | Category |
|---|---|
| Compound Class | Heterocyclic Aromatic Compounds |
| Subclass | Azaindoles |
| Specific Type | 4-Azaindole |
| Isomer | 1H-pyrrolo[3,2-b]pyridine |
| Substitution Pattern | 6-fluoro-7-chloro derivative |
Nomenclature and Structural Definition
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems. The compound's name provides complete structural information through its systematic breakdown: the base structure "1H-pyrrolo[3,2-b]pyridine" indicates a bicyclic system where a pyrrole ring is fused to a pyridine ring, with the fusion occurring between positions 3 and 2 of the pyrrole and positions 2 and 3 of the pyridine, respectively.
The molecular formula C₇H₄ClFN₂ reveals the compound's atomic composition, indicating seven carbon atoms, four hydrogen atoms, one chlorine atom, one fluorine atom, and two nitrogen atoms. This formula reflects the compact nature of the bicyclic aromatic system and the specific halogen substitution pattern that characterizes this derivative.
The structural definition encompasses several critical features that determine the compound's chemical behavior. The pyrrolopyridine core consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, creating a planar aromatic system with delocalized electron density. The nitrogen atoms within this system exhibit different electronic environments: the pyrrole nitrogen at position 1 bears a hydrogen atom and acts as a hydrogen bond donor, while the pyridine nitrogen at position 4 serves as a hydrogen bond acceptor.
The substitution pattern places the chlorine atom at position 7 and the fluorine atom at position 6 of the bicyclic system. These positions are adjacent to each other and located on the pyridine portion of the molecule, creating a region of enhanced electronegativity that significantly influences the compound's electronic distribution and chemical reactivity.
The three-dimensional structure of this compound maintains planarity due to the aromatic nature of the fused ring system. The halogen substituents extend slightly out of the plane, with the fluorine atom being smaller and more electronegative than chlorine, creating subtle but important steric and electronic differences between the two halogen positions.
| Structural Feature | Specification |
|---|---|
| Molecular Weight | 170.57 grams per mole |
| Ring System | Bicyclic fused aromatic |
| Heteroatoms | Two nitrogen atoms |
| Halogen Substituents | Chlorine at position 7, Fluorine at position 6 |
| Hydrogen Bond Donors | One (pyrrole nitrogen-hydrogen) |
| Hydrogen Bond Acceptors | One (pyridine nitrogen) |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of advanced halogenated azaindole design. This compound exemplifies contemporary approaches to heterocyclic modification that aim to optimize molecular properties for specific research applications.
Within the broader context of azaindole research, compounds bearing the pyrrolopyridine scaffold have demonstrated substantial potential as kinase inhibitors, which represents a significant area of pharmaceutical development. The structural framework of this compound positions it within this important class of bioactive molecules, where the azaindole core serves as a crucial hinge-binding motif in kinase active sites.
The dual halogenation pattern of this compound contributes to current understanding of how halogen substituents can modulate molecular properties in heterocyclic systems. Fluorine substitution, in particular, has become increasingly important in medicinal chemistry due to its ability to enhance metabolic stability and modulate lipophilicity without significantly increasing molecular size. The combination of fluorine and chlorine substituents in adjacent positions creates a unique electronic environment that may offer advantages in terms of selectivity and potency for specific biological targets.
Research into pyrrolopyridine derivatives has revealed their versatility as scaffolds for developing inhibitors of various protein targets. Studies have demonstrated that modifications to the azaindole core, including halogenation patterns similar to those found in this compound, can significantly impact biological activity and selectivity profiles. This understanding has driven continued interest in exploring new substitution patterns and their effects on molecular recognition.
The compound's role in synthetic methodology development cannot be overlooked, as its successful synthesis requires sophisticated regioselective halogenation strategies. The preparation of such specifically substituted azaindoles has contributed to advances in synthetic chemistry, particularly in the development of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods.
Current research directions involving pyrrolopyridine compounds like this compound focus on structure-activity relationship studies that seek to understand how specific substitution patterns influence biological activity. These investigations contribute to the rational design of new heterocyclic compounds with improved properties for pharmaceutical applications.
| Research Application | Significance |
|---|---|
| Kinase Inhibitor Development | Hinge-binding motif for protein kinase targets |
| Synthetic Methodology | Model compound for regioselective halogenation |
| Structure-Activity Studies | Understanding halogen effects on biological activity |
| Electronic Property Modulation | Investigating dual halogen substitution effects |
| Pharmaceutical Scaffold Design | Template for drug discovery programs |
Eigenschaften
IUPAC Name |
7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4(9)3-11-5-1-2-10-7(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGSDKTYMTHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=CN=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261753 | |
| Record name | 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-44-7 | |
| Record name | 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of 7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is in the development of kinase inhibitors. Kinases are pivotal in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. The compound has shown potential as a scaffold for designing selective inhibitors targeting specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1) and FGFR (fibroblast growth factor receptors) .
Case Study: SGK-1 Inhibition
Research indicates that compounds derived from this compound can inhibit SGK-1 activity. This inhibition is crucial for managing conditions related to electrolyte balance in renal and cardiovascular diseases. The compound's mechanism involves modulating SGK-1 activity, which can lead to therapeutic benefits in chronic renal disease and heart failure .
Table 1: Summary of Kinase Inhibition Studies
| Compound | Target Kinase | IC50 Value (nM) | Effect |
|---|---|---|---|
| This compound | SGK-1 | TBD | Inhibition of Na+ transport |
| Compound 4h | FGFR1 | 7 | Inhibition of breast cancer cell proliferation |
| Compound 4h | FGFR2 | 9 | Induction of apoptosis in cancer cells |
Material Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics and photonics. Its ability to form stable charge-transfer complexes is being explored for use in organic light-emitting diodes (OLEDs) and solar cells .
Biological Studies
In biological research, this compound is utilized to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. Its halogen substituents enhance its reactivity and selectivity towards specific biological targets.
Case Study: Biological Activity
The compound's interaction with enzymes has been investigated, revealing that it can inhibit enzyme activity by binding to active or allosteric sites. This property is valuable for developing drugs targeting various diseases linked to enzyme dysfunction .
Wirkmechanismus
The mechanism of action of 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolo[3,2-b]pyridine derivative with different substituents.
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with a pyrazole ring fused to the pyridine core.
Uniqueness: 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biologische Aktivität
7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This compound features a pyrrolo[3,2-b]pyridine core with chlorine and fluorine substituents, which contribute to its distinct chemical and biological properties. Research indicates potential applications in various fields, including cancer therapy and metabolic disease management.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, leading to various therapeutic effects:
- Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth by targeting specific enzymes involved in cancer cell proliferation. The compound is being explored for its potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
- Metabolic Effects : Preliminary studies suggest that this compound may influence glucose metabolism, similar to other pyrrolo derivatives that have shown blood glucose-lowering effects .
In Vitro Studies
Several in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 (leukemia) | 0.90 | Induction of apoptosis |
| 4T1 (breast cancer) | 7.0 | Inhibition of proliferation |
These results indicate significant cytotoxic activity, suggesting that the compound may serve as a lead for developing new anticancer therapies.
Structure-Activity Relationship (SAR)
The presence of halogen atoms (chlorine and fluorine) on the pyrrolo ring enhances the compound's lipophilicity and may improve its binding affinity to target proteins. Research into related compounds has shown that variations in substituents can lead to marked differences in biological activity, emphasizing the importance of SAR studies in optimizing therapeutic efficacy .
Case Study 1: Antitumor Efficacy
In a study investigating the antitumor potential of pyrrolo derivatives, this compound was shown to inhibit the proliferation of breast cancer cells effectively. The study utilized both in vitro assays and in vivo models to assess the compound's efficacy and safety profile. Results indicated that treatment led to reduced tumor size and increased apoptosis markers in treated groups compared to controls.
Case Study 2: Metabolic Activity
Another investigation focused on the metabolic effects of this compound on glucose uptake in skeletal muscle cells. The findings suggested that this compound could enhance insulin sensitivity, making it a candidate for further development as an antidiabetic agent. The mechanism appears to involve modulation of key signaling pathways associated with glucose metabolism.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, and how can reaction efficiency be optimized?
- Answer : Synthesis often employs pyridine or polar solvents (DMF, DMSO) to facilitate nucleophilic substitution or cyclization reactions. Microwave-assisted synthesis (3 min irradiation in pyridine) significantly reduces reaction time compared to classical heating (3 hours at 105°C) while maintaining yield . Optimize solvent choice based on substituent reactivity; polar aprotic solvents enhance solubility and reaction rates .
Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?
- Answer : High-performance liquid chromatography (HPLC) is standard for purity assessment, achieving >98% accuracy for related pyrrolo-pyridine derivatives . Pair with mass spectrometry (MS) for molecular weight confirmation (e.g., exact mass 193.0102 for analogs) and nuclear magnetic resonance (NMR) for structural validation.
Q. What are the critical storage conditions to ensure compound stability?
- Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Avoid prolonged exposure to moisture or light, as halogenated pyrrolo-pyridines are sensitive to these conditions .
Q. Which solvents are compatible with this compound for downstream applications?
- Answer : Polar aprotic solvents (DMF, DMSO, THF) are ideal for dissolution and reaction workflows. Avoid protic solvents (e.g., water, alcohols) unless stabilized by inert conditions .
Advanced Research Questions
Q. How can researchers functionalize the pyrrolo-pyridine core to introduce diverse substituents?
- Answer : Copper(I)-catalyzed cross-coupling (e.g., with acetylides) enables selective functionalization at the chloro/fluoro positions . For regioselective substitutions, use Pd-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling with boronic acids .
Q. What strategies resolve contradictions in reported reactivity data for halogenated pyrrolo-pyridines?
- Answer : Discrepancies in reactivity often stem from solvent effects or competing reaction pathways. For example, microwave synthesis reduces side reactions compared to thermal methods . Validate unexpected results via computational modeling (DFT) to assess electronic effects of chloro/fluoro substituents .
Q. What advanced spectroscopic techniques confirm the compound’s tautomeric forms or regiochemistry?
- Answer : X-ray crystallography provides definitive structural evidence, as seen in related thiochromeno-pyridine derivatives . Dynamic NMR (VT-NMR) can probe tautomerism, while IR spectroscopy identifies hydrogen bonding patterns influencing stability .
Q. How does the chloro-fluoro substitution pattern influence biological activity in medicinal chemistry studies?
- Answer : The 6-fluoro substituent enhances metabolic stability, while the 7-chloro group increases lipophilicity and target binding affinity. Comparative studies with analogs (e.g., 6-trifluoromethyl derivatives) show altered pharmacokinetic profiles .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
